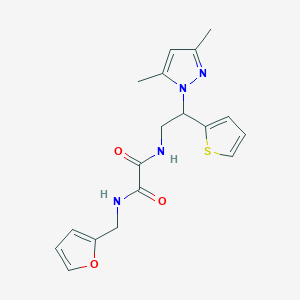
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H19N5O3S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Ion Channel Modulation : The compound has been studied for its effects on the TRPM8 ion channel, which plays a critical role in thermosensation and pain pathways. This suggests potential applications in pain management therapies.
- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit neuroprotective effects due to its antioxidant properties, which could be beneficial in neurodegenerative diseases.
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives containing pyrazole and thiophene moieties often exhibit significant anti-inflammatory and analgesic properties. For instance, compounds similar to N1-(2-(3,5-dimethylpyrazolyl)-2-thiophenyl)ethyl)oxalamide have shown promise in reducing inflammation in various models .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of similar compounds have demonstrated their potential in cancer treatment. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5f | 5.13 | C6 (glioma) |
| 5a | 5.00 | SH-SY5Y (neuroblastoma) |
These findings suggest that compounds with similar structures can induce apoptosis and cell cycle arrest in cancer cells, highlighting their therapeutic potential against tumors .
Neuroprotective Effects
A study focused on the neuroprotective effects of N1-(2-(3,5-dimethylpyrazolyl)-2-thiophenyl)ethyl)oxalamide showed that it could inhibit oxidative stress markers in neuronal cells. The compound was screened against a panel of enzymes to identify its inhibitory effects, demonstrating a significant reduction in cell death compared to control groups.
Pain Management Applications
In a pharmacological study aimed at evaluating pain relief efficacy, the compound was administered in animal models exhibiting neuropathic pain. Results indicated a marked decrease in pain behaviors, correlating with the modulation of TRPM8 channels .
Propiedades
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-9-13(2)22(21-12)15(16-6-4-8-26-16)11-20-18(24)17(23)19-10-14-5-3-7-25-14/h3-9,15H,10-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXMMXWFZQZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













